H-D-Dap(Fmoc)-OBzl.HCl

Chiral Purity Enantiomeric Excess Peptide Synthesis

Essential SPPS building block for D-Dap incorporation. Fmoc/OBzl orthogonal protection enables on-resin β-amine derivatization, eliminating extra deprotection steps. Critical for SAR studies, bioconjugation, and branched peptides. Confirmed D-stereoisomer ensures correct biological outcome.

Molecular Formula C25H25ClN2O4
Molecular Weight 452.9 g/mol
Cat. No. B13019159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Dap(Fmoc)-OBzl.HCl
Molecular FormulaC25H25ClN2O4
Molecular Weight452.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl
InChIInChI=1S/C25H24N2O4.ClH/c26-23(24(28)30-15-17-8-2-1-3-9-17)14-27-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22;/h1-13,22-23H,14-16,26H2,(H,27,29);1H/t23-;/m1./s1
InChIKeySAAJUGCFIOSQTI-GNAFDRTKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Dap(Fmoc)-OBzl.HCl: Orthogonally Protected D-Amino Acid for Precision Peptide Synthesis


H-D-Dap(Fmoc)-OBzl.HCl (CAS: 2044711-00-2) is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap) . The compound is characterized by three orthogonal protective elements: a base-labile Fmoc group on the α-amino function, an acid-labile benzyl (OBzl) ester on the carboxyl group, and a free β-amino side chain . This architecture is specifically designed for the site-specific introduction of D-Dap residues during solid-phase peptide synthesis (SPPS) .

Why H-D-Dap(Fmoc)-OBzl.HCl Cannot Be Replaced by Other Dap Derivatives


The specific orthogonal protection scheme of H-D-Dap(Fmoc)-OBzl.HCl dictates its utility in complex syntheses. Substituting with Fmoc-D-Dap-OH removes the C-terminal protection, potentially leading to unwanted polymerization or side reactions . Using Fmoc-D-Dap(Boc)-OH replaces the C-terminal benzyl ester with a free acid and adds a Boc group to the side chain, completely altering the synthetic sequence's deprotection logic and timing . The L-enantiomer (Fmoc-L-Dap-OBzl.HCl) would invert the stereochemical outcome of the final peptide, which is critical for biological activity . Each alternative introduces a different set of protective group compatibilities and reactivity profiles, making direct interchange without altering the synthetic strategy impossible.

Quantitative Differentiation of H-D-Dap(Fmoc)-OBzl.HCl from Analogous Building Blocks


Chiral Purity: Guaranteed D-Enantiomer Content Versus L-Isomer

Commercial H-D-Dap(Fmoc)-OBzl.HCl is supplied with a guaranteed purity of ≥97% or ≥98% . While direct enantiomeric excess (ee) data is not always specified, the compound's utility in generating D-configured peptides relies on the absence of the L-isomer. The L-enantiomer (Fmoc-L-Dap-OBzl.HCl, CAS: 210767-37-6) would produce peptides with inverted stereochemistry, leading to complete loss of function in biologically active sequences . The consistent specification of the D-configuration from multiple vendors serves as a procurement benchmark for chiral integrity.

Chiral Purity Enantiomeric Excess Peptide Synthesis

Orthogonal Protection: Fmoc/OBzl Versus Fmoc/tBu Stability in SPPS

The Fmoc/OBzl protection scheme of H-D-Dap(Fmoc)-OBzl.HCl was directly compared to the Fmoc/tBu strategy in the solid-phase synthesis of depsipeptides [1]. While the study ultimately favored Fmoc/tBu for its specific application, the investigation confirms that Fmoc/OBzl is a viable and distinct strategy, particularly useful when milder acid-labile cleavage is required or when compatibility with other sensitive groups is a concern . The OBzl ester offers an alternative cleavage profile compared to the tBu ester, which requires stronger acid conditions.

Orthogonal Protection SPPS Strategy Depsipeptide Synthesis

Side-Chain Functionality: Free β-Amine Versus Boc-Protected Analogs

H-D-Dap(Fmoc)-OBzl.HCl features a free β-amino side chain, allowing for direct, on-resin functionalization. In contrast, the common analog Fmoc-D-Dap(Boc)-OH has its side chain protected with an acid-labile Boc group . The free amine in the target compound enables immediate coupling with carboxylic acids or electrophiles without a prior deprotection step, streamlining the synthesis of branched or modified peptides. The Boc-protected analog, while useful, requires an additional deprotection step, which can introduce inefficiencies and potential side reactions .

Side-Chain Modification Bioactive Peptides Structure-Activity Relationship

Optimal Applications for H-D-Dap(Fmoc)-OBzl.HCl in Peptide Research and Development


Synthesis of D-Configured, Side-Chain Modified Peptides

This building block is ideal for incorporating a D-Dap residue with a free β-amino group into a peptide chain during Fmoc-SPPS. The OBzl ester provides stable C-terminal protection throughout the synthesis, while the free side-chain amine allows for immediate, on-resin derivatization (e.g., acylation, alkylation, biotinylation) . This eliminates an additional deprotection step, simplifying the workflow for producing labeled or branched peptide analogs.

Construction of Complex Depsipeptide Scaffolds

The Fmoc/OBzl orthogonal protection system is a viable alternative to the more common Fmoc/tBu strategy for synthesizing depsipeptides . H-D-Dap(Fmoc)-OBzl.HCl can be employed when the final peptide requires a milder cleavage condition from the resin or when the tBu group is incompatible with other functionalities in the sequence [1]. This is particularly relevant for sequences containing multiple ester bonds or other acid-sensitive moieties.

Structure-Activity Relationship (SAR) Studies of Bioactive Peptides

The D-configuration of this compound is essential for SAR studies where the stereochemical outcome of a peptide dictates its biological activity . By incorporating H-D-Dap(Fmoc)-OBzl.HCl, researchers can systematically probe the effect of a D-amino acid substitution on receptor binding, enzymatic stability, or other pharmacological properties, knowing that the starting material provides the correct stereoisomer.

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